1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid
Overview
Description
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves several steps, typically starting with the formation of the piperidine ring. Common synthetic routes include cyclization reactions and multicomponent reactions. Industrial production methods often utilize cost-effective and scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
Spiropiperidines: These compounds exhibit unique structural features and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHWAZDXGQTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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